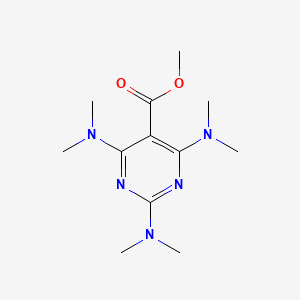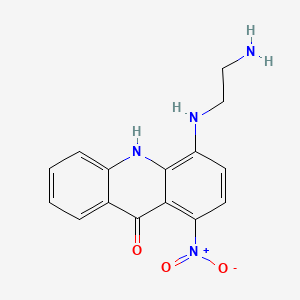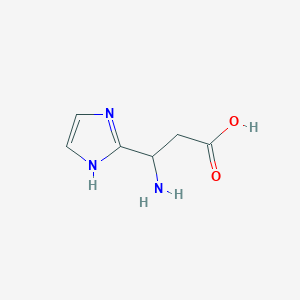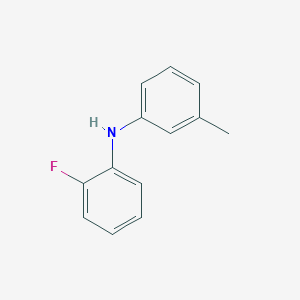![molecular formula C30H22N4 B12941538 6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)
6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that features two pyridine rings attached to a binaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine typically involves a multi-step process. One common method includes the coupling of 4-bromopyridine with 6,6’-dibromo-[1,1’-binaphthalene]-2,2’-diamine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets such as metal ions and biological macromolecules. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine functionalities.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound featuring pyridine rings and a binaphthalene core.
Uniqueness
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Propiedades
Fórmula molecular |
C30H22N4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1-(2-amino-6-pyridin-4-ylnaphthalen-1-yl)-6-pyridin-4-ylnaphthalen-2-amine |
InChI |
InChI=1S/C30H22N4/c31-27-7-3-23-17-21(19-9-13-33-14-10-19)1-5-25(23)29(27)30-26-6-2-22(20-11-15-34-16-12-20)18-24(26)4-8-28(30)32/h1-18H,31-32H2 |
Clave InChI |
LUJJOEPMONWRGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)C5=CC=NC=C5)N)N)C=C1C6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)


![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)



![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
